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Abstract

Dipeptidyl Peptidase 7 (DPP7), also known as Dipeptidyl Peptidase 2 (DPP2) or Quiescent Cell
Proline Dipeptidase (QPP), is a serine protease implicated in various cellular processes,
including protein degradation and immune modulation.[1][2][3] Emerging research has
identified DPP7 as a critical regulator within the immune system, particularly in the context of
the tumor microenvironment (TME). This technical guide synthesizes current findings on the
effects of DPP7 knockdown on the immune response, focusing on its mechanistic role in tumor-
associated macrophages (TAMs), T cells, and Natural Killer (NK) cells. We provide a
comprehensive overview of the signaling pathways involved, quantitative data from key
studies, detailed experimental protocols, and the therapeutic potential of targeting DPP7 to
enhance anti-tumor immunity.

The Role of DPP7 in the Immune System

DPP7 is a post-proline cleaving aminopeptidase that plays a role in intracellular protein
turnover.[1][4] It is expressed in various immune cells, including quiescent lymphocytes, where
its inhibition can induce apoptosis, suggesting a role in maintaining immune homeostasis.[2][5]
[6] In the context of cancer, particularly colorectal cancer (CRC), high expression of DPP7 is
often associated with a poor prognosis and an immunosuppressive tumor microenvironment.[2]
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[7]1[8] DPP7 modulates the function of key immune cells, including macrophages and T cells,
contributing to immune evasion.[1][7]

Effects of DPP7 Knockdown on Immune Cell
Function

The targeted reduction of DPP7 expression, or knockdown, has profound effects on the
functionality of several immune cell types, generally shifting the balance from an
Immunosuppressive to an anti-tumorigenic state.

Tumor-Associated Macrophages (TAMSs)

In the tumor microenvironment, DPP7 is highly expressed in TAMs.[2][8] These DPP7+ TAMs
exhibit an M2-polarized, immunosuppressive phenotype that promotes tumor progression.
Knockdown of DPP7 in TAMSs reverses this phenotype.

e Reversal of Immunosuppression: DPP7 knockdown in Bone Marrow-Derived Macrophages
(BMDMs) cultured to a TAM-like state leads to a significant reduction in their
immunosuppressive capabilities.[2]

o Enhanced T Cell Activity: When co-cultured with CD8+ T cells, DPP7-knockdown BMDMs
promote a potent anti-tumor T cell response, characterized by decreased PD-1 expression
and increased production of the cytotoxic markers Granzyme B (GZMB) and Interferon-
gamma (IFN-y) in the T cells.[2]

o Metabolic Reprogramming: The primary mechanism involves the metabolic reprogramming
of TAMs. DPP7 knockdown inhibits fatty acid oxidation (FAO), a key metabolic pathway for
M2 macrophage polarization.[2][8]

CD8+ T Cells

While direct knockdown in T cells is less studied, the indirect effects via other cells are
significant.

e Reduced Exhaustion: DPP7 knockdown in macrophages reduces the expression of the
exhaustion marker PD-1 on co-cultured CD8+ T cells.[2]
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 Increased Cytotoxicity: The upregulation of GZMB and IFN-y in CD8+ T cells co-cultured with
DPP7-knockdown macrophages indicates a restoration of their cytotoxic function.[2]

Natural Killer (NK) Cells

DPP7 expression in tumor cells plays a role in their ability to evade NK cell-mediated killing.

 Increased Susceptibility to Lysis: Knockdown of DPP7 in colorectal cancer cell lines
(HCT116 and SW480) significantly increases their susceptibility to being killed by NK cells.

[4]

o Enhanced Cytokine Production: Co-culture of NK cells with DPP7-deficient cancer cells
leads to a marked increase in the secretion of IFN-y and Tumor Necrosis Factor-alpha (TNF-
a) by the NK cells, further amplifying the anti-tumor immune response.[4]

Signaling Pathways and Mechanisms of Action

DPP7 knockdown influences the immune response through distinct molecular pathways in
different cell types.

The DPP7-CPT1A-FAO Axis in TAMs

A central mechanism by which DPP7 promotes an immunosuppressive phenotype in TAMS is
through the regulation of fatty acid metabolism.

Mechanistically, DPP7 binds directly to Carnitine Palmitoyltransferase 1A (CPT1A), the rate-
limiting enzyme in fatty acid oxidation. This interaction protects CPT1A from ubiquitination-
mediated degradation, thereby stabilizing the protein and enhancing FAO.[2][8] Elevated FAO
provides the metabolic foundation for M2 polarization and the immunosuppressive functions of
TAMs. DPP7 knockdown disrupts this interaction, leading to CPT1A degradation, reduced FAO,
and a shift away from the M2 phenotype.[2]
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Caption: DPP7-CPT1A-FAO signaling axis in TAMs.

The DPP7-GPX4 Axis and Immune Evasion

In cancer cells, DPP7 contributes to immune evasion by regulating a novel form of cell death
known as disulfidptosis. DPP7 interacts with and stabilizes Glutathione Peroxidase 4 (GPX4).
[4] This stabilization protects cancer cells from disulfidptosis, particularly under conditions of
metabolic stress like glucose deprivation. Knockdown of DPP7 destabilizes GPX4, rendering
the tumor cells more susceptible to this cell death pathway and, consequently, more vulnerable
to NK cell-mediated cytotoxicity.[4]

Quantitative Data on DPP7 Knockdown

The following table summarizes key quantitative findings from studies investigating the effects

of DPP7 knockdown on immune parameters.
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Experimental Protocols
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Detailed methodologies are crucial for reproducing and building upon these findings.

DPP7 Knockdown using Lentiviral shRNA

This protocol is for establishing stable knockdown cell lines, such as in BMDMs or CRC cells.

[2]

» Vector Construction: Synthesize short hairpin RNA (shRNA) sequences targeting the DPP7
gene. See specific publications for validated sequences. Clone these sequences into a
lentiviral vector (e.g., pLKO.1) that also contains a selection marker like puromycin
resistance. A non-targeting shRNA (shNC) should be used as a control.

 Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging
plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T using a
transfection reagent.

e Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
Filter the supernatant through a 0.45 um filter.

e Transduction: Add the lentiviral supernatant to the target cells (e.g., BMDMS) in the presence
of polybrene (e.g., 8 pg/mL) for 12-24 hours.

o Selection: Replace the medium with fresh medium for 48 hours. Then, apply selection with
an appropriate concentration of puromycin (e.g., 1 pg/mL for BMDMSs) for 3-5 days to select
for successfully transduced cells.

 Validation: Confirm DPP7 knockdown efficiency at both the mRNA (QRT-PCR) and protein
(Western Blot) levels.

In Vitro T Cell and NK Cell Co-culture Assays

These assays assess the functional consequences of DPP7 knockdown on immune cell
activity.[2][4]

e Cell Preparation:

o Target Cells: Culture the DPP7-knockdown and control cancer cells or macrophages.
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o Effector Cells: Isolate primary CD8+ T cells or NK cells from mouse spleens or human
peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting
(MACS) kits.

e Co-culture Setup: Co-culture the effector cells with the target cells at a specified
Effector:Target (E:T) ratio (e.g., 5:1 or 10:1) in appropriate culture medium.

e Functional Readouts (24-72 hours post-co-culture):

o Cytokine Secretion: Collect the culture supernatant and measure cytokine concentrations
(e.g., IFN-y, TNF-a) using ELISA or multiplex bead array assays.

o Cytotoxicity: Measure the lysis of target cells using a lactate dehydrogenase (LDH)
release assay or a calcein-AM release assay.

o Phenotyping: Harvest the cells, stain with fluorescently-labeled antibodies against surface
markers (e.g., CD8, PD-1) and intracellular proteins (e.g., GZMB), and analyze by flow
cytometry.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of DPP7
knockdown in macrophages on T cell function.
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Caption: Workflow for DPP7 knockdown in macrophages and T cell co-culture.

Therapeutic Implications and Future Directions

The cumulative evidence strongly suggests that DPP7 is a potent regulator of the immune

response within the tumor microenvironment. Its knockdown consistently leads to a more

favorable, anti-tumor immune state.
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e Synergy with Immunotherapy: In vivo studies have shown that DPP7 knockdown in BMDMs
synergizes with anti-PD-1 therapy, leading to significant suppression of tumor growth and

metastasis.[2][8] This highlights the potential of targeting DPP7 to enhance the efficacy of
existing immune checkpoint blockade therapies.

A Novel Drug Target: DPP7's enzymatic activity and its role in protein-protein interactions
make it an attractive target for small molecule inhibitors.[1] Developing specific and effective

DPP7 inhibitors could provide a new therapeutic avenue for a variety of cancers, particularly
those characterized by an immunosuppressive TME like colorectal cancer.

The following diagram illustrates the logical relationship between DPP7's multifaceted roles and
its potential as a therapeutic target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15564939?utm_src=pdf-custom-synthesis
https://www.creative-enzymes.com/similar/dpp-vii_204.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12594597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12594597/
https://en.wikipedia.org/wiki/DPP7
https://pmc.ncbi.nlm.nih.gov/articles/PMC12203401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12203401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10416901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10416901/
https://www.ijbs.com/v21p6305.htm
https://www.ijbs.com/v21p6305.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375546/
https://pubmed.ncbi.nlm.nih.gov/41208881/
https://pubmed.ncbi.nlm.nih.gov/41208881/
https://pubmed.ncbi.nlm.nih.gov/41208881/
https://www.benchchem.com/product/b15564939#effect-of-dpp7-knockdown-on-immune-response
https://www.benchchem.com/product/b15564939#effect-of-dpp7-knockdown-on-immune-response
https://www.benchchem.com/product/b15564939#effect-of-dpp7-knockdown-on-immune-response
https://www.benchchem.com/product/b15564939#effect-of-dpp7-knockdown-on-immune-response
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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